Physicochemical Property Comparison
The target compound's physicochemical properties, as computed by Chemsrc, differentiate it from two key comparators: 3-(4-bromobutoxy)benzaldehyde (lacking the -OCF2H group) and 4-(difluoromethoxy)benzaldehyde (lacking the bromobutoxy chain) [1]. The presence of the 4-bromobutoxy chain increases the molecular weight from 140.11 to 323.13, and the calculated LogP from approximately 1.8 to 2.9, which significantly alters the compound's lipophilicity and its behavior in reaction mixtures [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 323.13 |
| Comparator Or Baseline | 3-(4-bromobutoxy)benzaldehyde: 257.12; 4-(difluoromethoxy)benzaldehyde: 140.11 |
| Quantified Difference | +66.01 vs. bromobutoxy analog; +183.02 vs. difluoromethoxy analog |
| Conditions | Calculated molecular weight based on chemical formula. |
Why This Matters
The higher molecular weight and distinct LogP are critical for predicting solubility, membrane permeability, and chromatographic behavior during purification, directly impacting synthetic route design and compound handling.
- [1] Chemsrc. 1422361-77-0: 3-(4-Bromobutoxy)-4-(difluoromethoxy)benzaldehyde. https://m.chemsrc.com/baike/3587033.html (accessed 2026-04-17). View Source
- [2] PubChem. 4-(4-Bromobutoxy)benzaldehyde. PubChem CID 13109703. https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-bromobutoxy_benzaldehyde (accessed 2026-04-17). View Source
